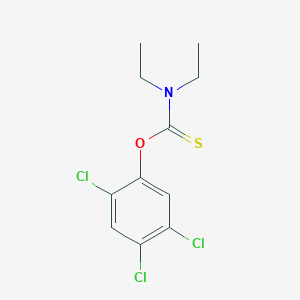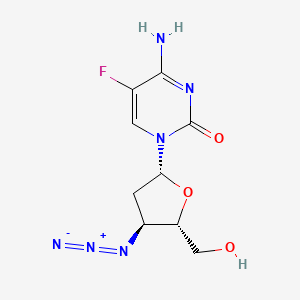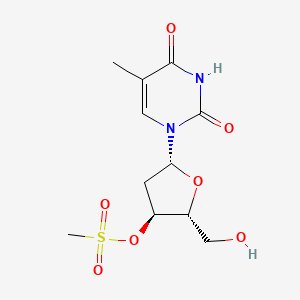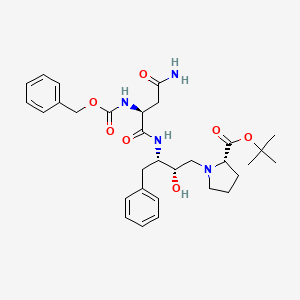
3,4-Dihydro-N,N-diethyl-3-oxo-2H-1,4-benzoxazine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Dihydro-N,N-diethyl-3-oxo-2H-1,4-benzoxazine-2-carboxamide is a heterocyclic compound that belongs to the benzoxazine family This compound is characterized by its unique structure, which includes a benzoxazine ring fused with a carboxamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydro-N,N-diethyl-3-oxo-2H-1,4-benzoxazine-2-carboxamide typically involves the regioselective O-alkylation of 2-aminophenols with 2-bromoalkanoates. This reaction is facilitated by the use of a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). The resulting acyclic intermediate undergoes an intermolecular amidation reaction to form the desired benzoxazine compound . Microwave heating is often employed to induce the annulation reaction, especially for intermediates bearing electron-withdrawing groups .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent yields and purity. The choice of solvents, catalysts, and reaction conditions is tailored to minimize costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
3,4-Dihydro-N,N-diethyl-3-oxo-2H-1,4-benzoxazine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo-derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the benzoxazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides and aryl halides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted benzoxazines, oxo-derivatives, and dihydro derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3,4-Dihydro-N,N-diethyl-3-oxo-2H-1,4-benzoxazine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a potassium channel activator and anti-inflammatory agent.
Materials Science: The compound is used in the synthesis of polymers and resins with enhanced thermal and mechanical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Wirkmechanismus
The mechanism of action of 3,4-Dihydro-N,N-diethyl-3-oxo-2H-1,4-benzoxazine-2-carboxamide involves its interaction with molecular targets such as potassium channels. By opening these channels, the compound induces cell membrane hyperpolarization, which can lead to antihypertensive effects . Additionally, its anti-inflammatory properties are attributed to the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2 .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,4-Dihydro-2H-1,4-benzoxazine-2-carboxamide
- 3,4-Dihydro-3-oxo-2H-1,4-benzoxazine
- 2,4-Dihydroxy-6,7-dimethoxy-2H-1,4-benzoxazin-3(4H)-one
Uniqueness
3,4-Dihydro-N,N-diethyl-3-oxo-2H-1,4-benzoxazine-2-carboxamide is unique due to its specific diethyl substitution on the nitrogen atom, which imparts distinct pharmacological properties. This structural feature differentiates it from other benzoxazine derivatives and contributes to its specific biological activities.
Eigenschaften
CAS-Nummer |
26727-04-8 |
|---|---|
Molekularformel |
C13H16N2O3 |
Molekulargewicht |
248.28 g/mol |
IUPAC-Name |
N,N-diethyl-3-oxo-4H-1,4-benzoxazine-2-carboxamide |
InChI |
InChI=1S/C13H16N2O3/c1-3-15(4-2)13(17)11-12(16)14-9-7-5-6-8-10(9)18-11/h5-8,11H,3-4H2,1-2H3,(H,14,16) |
InChI-Schlüssel |
NMLZZPLKLJDRKW-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C(=O)C1C(=O)NC2=CC=CC=C2O1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


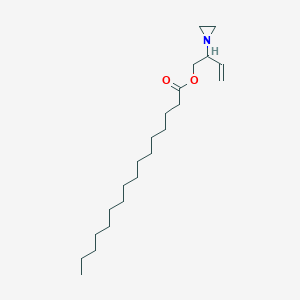




![2-(4-Bromobenzoyl)-4-(4-bromophenyl)-6,7-dimethylpyrrolo[1,2-a]pyrimidine-8-carbonitrile](/img/structure/B15195916.png)
